
2-(Dodecylsulfinyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dodecylsulfinyl)ethanol is an organic compound with the chemical formula C14H30O2S and a molecular weight of 262.45 g/mol . It is also known by its systematic name, Ethanol, 2-(dodecylsulfinyl)- . This compound is characterized by the presence of a sulfinyl group attached to a dodecyl chain and an ethanol moiety. It is commonly used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dodecylsulfinyl)ethanol typically involves the oxidation of dodecyl sulfide to dodecyl sulfoxide, followed by the reaction with ethylene oxide to introduce the ethanol moiety . The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids for the oxidation step, and the reaction with ethylene oxide is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of catalysts and advanced oxidation techniques can further enhance the production process, ensuring consistent quality and reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-(Dodecylsulfinyl)ethanol undergoes various chemical reactions, including:
Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group in the ethanol moiety can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acid chlorides for esterification, alkyl halides for etherification.
Major Products Formed
Oxidation: Formation of dodecyl sulfone.
Reduction: Formation of dodecyl sulfide.
Substitution: Formation of esters or ethers depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(Dodecylsulfinyl)ethanol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(Dodecylsulfinyl)ethanol is primarily related to its surfactant properties. The compound can reduce surface tension and form micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery systems, where the compound can enhance the solubility and bioavailability of hydrophobic drugs . Additionally, the sulfinyl group can interact with various molecular targets, including enzymes and receptors, modulating their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
Dodecyl Sulfide: Lacks the ethanol moiety and has different chemical properties.
Dodecyl Sulfone: Contains a sulfone group instead of a sulfinyl group, leading to different reactivity and applications.
2-(Dodecylthio)ethanol: Contains a sulfide group instead of a sulfinyl group, affecting its chemical behavior
Uniqueness
2-(Dodecylsulfinyl)ethanol is unique due to the presence of both a sulfinyl group and an ethanol moiety. This combination imparts distinct surfactant properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
20413-40-5 |
|---|---|
Fórmula molecular |
C14H30O2S |
Peso molecular |
262.45 g/mol |
Nombre IUPAC |
2-dodecylsulfinylethanol |
InChI |
InChI=1S/C14H30O2S/c1-2-3-4-5-6-7-8-9-10-11-13-17(16)14-12-15/h15H,2-14H2,1H3 |
Clave InChI |
MFWFLYVQFMEYJO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCS(=O)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-ol](/img/structure/B11956610.png)
![1-[1,1'-Biphenyl]-4-yl-1-octadecanone](/img/structure/B11956614.png)
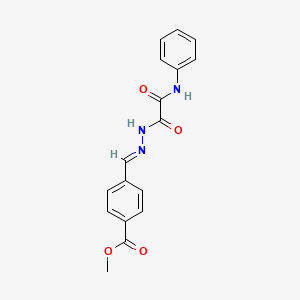

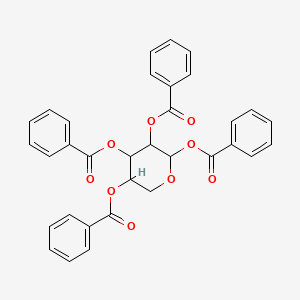

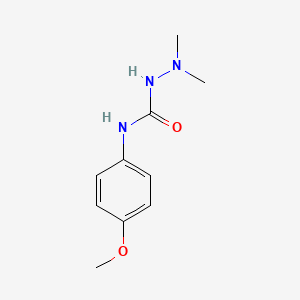
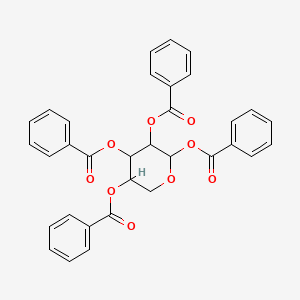

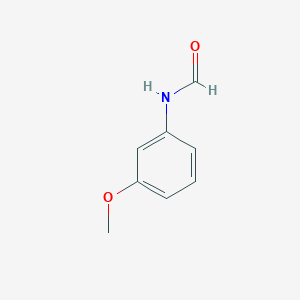

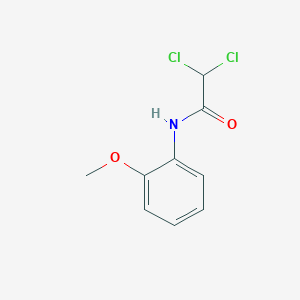
![1H-Benzimidazole, 2-[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]-](/img/structure/B11956673.png)
